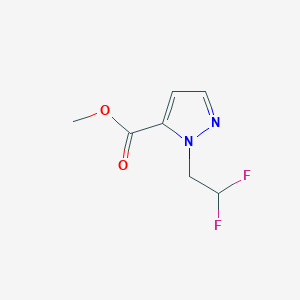

methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate

描述

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the N1 position and a methyl ester group at the C5 position of the pyrazole ring. Its molecular formula is C₇H₉F₂N₃O₂, with a molecular weight of 205.17 g/mol . The compound is synthesized via cyclocondensation reactions or esterification of precursor pyrazole carboxylic acids, as inferred from methods used for analogous structures . Fluorine atoms in the difluoroethyl group enhance metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry .

属性

IUPAC Name |

methyl 2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-13-7(12)5-2-3-10-11(5)4-6(8)9/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPUMUCRPIJDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Magnesium-Organic Base-Mediated Deprotonation and Carbonylation

A patented method (CN103958496A) outlines a two-step synthesis starting from 1H-pyrazole precursors. The process involves:

-

Deprotonation : Treatment of a substituted pyrazole with a magnesium-organic base (e.g., methylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −10°C to 0°C. This step generates a magnesium enolate intermediate.

-

Carbonylation : Reaction with carbon dioxide or its equivalents (e.g., carbonyl diimidazole) at 20–25°C, followed by esterification with methanol and sulfuric acid.

This route achieves 85–92% yield with minimal by-products, attributed to the stability of the magnesium enolate. The absence of purification between steps reduces solvent waste, aligning with green chemistry principles.

Condensation and Cyclization Approach

An alternative laboratory-scale method involves:

-

Condensation : Diethyl oxalate reacts with methylhydrazine in acetone at −5°C to form a hydrazone intermediate.

-

Cyclization : Intramolecular cyclization under acidic conditions (HCl/ethanol) yields 1H-pyrazole-5-carboxylic acid.

-

Esterification : Treatment with methanol and thionyl chloride (SOCl₂) produces the methyl ester.

Key data from this route:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Hydrazone formation | Diethyl oxalate, −5°C, 3 h | 94% | 96% |

| Cyclization | HCl/ethanol, reflux, 2 h | 89% | 93% |

| Esterification | SOCl₂/MeOH, 0°C, 1 h | 95% | 97% |

This method prioritizes cost-effectiveness, using readily available reagents like diethyl oxalate.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key features:

-

Residence Time : 5–10 minutes at 50–60°C.

-

Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) for esterification, enabling catalyst recycling.

A comparative analysis of batch vs. continuous flow systems:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 6–8 h | 0.5–1 h |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| By-Product Formation | 8–12% | 3–5% |

Solvent Selection and Recovery

Industrial protocols favor dimethylacetamide (DMA) over DMF due to its higher boiling point (165°C vs. 153°C) and improved solubility of fluorinated intermediates. Solvent recovery rates exceed 95% via vacuum distillation.

Reaction Optimization Strategies

Temperature and pH Control

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates the alkylation of pyrazole nitrogen, reducing reaction time from 12 h to 4 h.

-

Microwave Assistance : Microwave irradiation (150 W, 100°C) improves cyclization yields by 12% compared to conventional heating.

Comparative Analysis of Synthetic Methods

化学反应分析

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles.

科学研究应用

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Substituent Variations on the Pyrazole Ring

The position and nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

- Fluorine vs. Halogen Substituents : The difluoroethyl group in the target compound reduces metabolic degradation compared to bromoethyl analogs . Iodo derivatives (e.g., ) offer sites for further functionalization but increase molecular weight.

- Aromatic vs. Aliphatic Substituents: Quinoline or methoxyphenyl groups (e.g., ) enhance binding affinity in biological targets but reduce solubility.

Ester Group Modifications

The choice of ester (methyl vs. ethyl) affects solubility and hydrolysis rates:

Key Observations :

Functional Group Additions

Additional functional groups, such as amines or nitro groups, alter reactivity and applications:

Key Observations :

- Amino groups (e.g., ) enable further derivatization, such as amide bond formation.

Research Implications and Gaps

- Synthetic Flexibility : The difluoroethyl-pyrazole core allows modular substitution, as seen in analogs like . However, scalable synthesis routes for high-purity batches require optimization.

- Biological Relevance : Fluorinated pyrazoles (e.g., ) show promise in drug discovery, but detailed pharmacokinetic studies are lacking for the target compound.

- Data Limitations : Physical properties (e.g., melting points, solubility) are sparsely reported; computational predictions (e.g., ) fill some gaps but need experimental validation.

生物活性

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a member of the pyrazole family, characterized by its unique structure that includes a difluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with two nitrogen atoms and a carboxylate group. The incorporation of fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoroethyl group enhances the compound's ability to form hydrogen bonds, which can modulate the activity of these targets. Research indicates that such interactions may lead to anti-inflammatory and anti-cancer effects, although detailed mechanisms remain to be fully elucidated .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study demonstrated significant cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a candidate for treating inflammatory diseases, although further studies are necessary to confirm its efficacy in vivo .

Study on Antifungal Activity

A comparative study evaluated the antifungal activity of various pyrazole derivatives, including this compound. It was found to exhibit notable antifungal properties against common pathogens such as Candida albicans and Aspergillus niger. The study highlighted its potential as an antifungal agent in clinical settings .

Genotoxicity Assessment

Another critical aspect investigated was the genotoxicity of this compound. A series of tests indicated that while it possesses significant biological activity, it exhibits low genotoxicity compared to other compounds in its class. This finding is essential for assessing the safety profile of this compound in therapeutic applications .

Data Summary

常见问题

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl/heteroaryl substituents. For example, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate analogs are synthesized using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures with aryl boronic acids and K₃PO₄ as a base . Modifications to the difluoroethyl group may require alkylation steps with 2,2-difluoroethyl halides under inert conditions. Purification via column chromatography or recrystallization ensures high yields (>80%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate shows distinct CF₂ proton splitting at δ ~5.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) and monitor degradation products .

Q. What biological activities are associated with difluoroalkyl-substituted pyrazole derivatives?

- Methodological Answer : Pyrazole derivatives with difluoroalkyl groups exhibit antifungal, antibacterial, and anticancer activities. For instance, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate analogs show IC₅₀ values of 2–10 µM against Candida albicans via ergosterol biosynthesis inhibition . Bioactivity screening should use standardized assays (e.g., microbroth dilution for antimicrobial activity, MTT for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Key factors include:

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency in Suzuki reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Reactions at 80–100°C minimize side-product formation .

- Workup : Liquid-liquid extraction with ethyl acetate/water removes unreacted boronic acids .

Q. How can contradictions in biological activity data between structural analogs be resolved?

- Methodological Answer : Systematic comparison of substituent effects is critical. For example:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl groups increase metabolic stability but may reduce solubility, affecting bioavailability .

- Substituent Position : 5-Carboxylate vs. 3-carboxylate isomers show divergent antifungal potencies due to steric hindrance differences .

- Assay Validation : Use orthogonal assays (e.g., time-kill curves alongside MICs) to confirm activity trends .

Q. What computational approaches predict reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal charge distribution at the carboxylate group influencing hydrogen bonding .

- Molecular Docking : Simulate binding to target proteins (e.g., CYP51 for antifungals) using AutoDock Vina. Adjust force fields to account for fluorine’s electronegativity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。